N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)-3-azaspiro[5.5]undecane-3-carboxamide
Description
N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)-3-azaspiro[55]undecane-3-carboxamide is a complex organic compound featuring a unique spirocyclic structure
Properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)-3-azaspiro[5.5]undecane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-13-11-14(15-18-12-19-22(13)15)20-16(23)21-9-7-17(8-10-21)5-3-2-4-6-17/h12-14H,2-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSQPACQMCKMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=NC=NN12)NC(=O)N3CCC4(CCCCC4)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)-3-azaspiro[5.5]undecane-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[1,2-b][1,2,4]triazole core, followed by the construction of the spirocyclic framework. Key steps include:
Formation of the Pyrrolo[1,2-b][1,2,4]triazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Spirocyclization: The spirocyclic structure is introduced via a nucleophilic substitution reaction, where the pyrrolo[1,2-b][1,2,4]triazole intermediate reacts with a suitable spirocyclic precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrolo[1,2-b][1,2,4]triazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed under basic conditions.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as ethers, thioethers, or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
Biologically, N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)-3-azaspiro[5.5]undecane-3-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways suggests applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)-3-azaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)-3-azaspiro[5.5]undecane-3-carboxamide: This compound is unique due to its spirocyclic structure and the presence of both pyrrolo[1,2-b][1,2,4]triazole and azaspiro[5.5]undecane moieties.
N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)-3-azaspiro[5.5]undecane-3-carboxylate: Similar in structure but with a carboxylate group instead of a carboxamide.
N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)-3-azaspiro[5.5]undecane-3-thioamide: Contains a thioamide group, which may alter its reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
